molecular formula C20H19NO4S B2971429 Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 2034334-94-4

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2971429
CAS No.: 2034334-94-4
M. Wt: 369.44
InChI Key: BDMHGTOSTSRYRS-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound featuring a benzofuran moiety linked to a 1,4-thiazepan ring system. The thiazepan ring is a seven-membered heterocycle containing sulfur and nitrogen, with a sulfone group (1,1-dioxide) at the sulfur atom. The phenyl substituent at the 7-position of the thiazepan and the benzofuran-2-yl group at the methanone position contribute to its structural complexity.

Properties

IUPAC Name

1-benzofuran-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-20(18-14-16-8-4-5-9-17(16)25-18)21-11-10-19(26(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMHGTOSTSRYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiazepan structure with a dioxido group. This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, various benzofuran compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL, which are comparable to standard antibiotics like sparfloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
Compound 6M. tuberculosis H37Rv<0.60
Compound 8S. aureus ATCC 65383.12
Compound 9E. coli ATCC 25922<10

Anti-inflammatory Activity
Benzofuran derivatives have also shown promising anti-inflammatory effects. In vitro studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity
The anticancer potential of benzofuran derivatives has been evaluated in various cancer cell lines. For example, compounds derived from benzofuran were found to induce apoptosis in K562 leukemia cells, with flow cytometry analysis confirming early membrane changes indicative of apoptosis .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (μM)Mechanism
Compound 1K562 (Leukemia)<10Apoptosis induction
Compound 2MCF-7 (Breast Cancer)15ROS generation

Case Studies

Study on Antimycobacterial Activity
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and assessed their activity against M. tuberculosis. Among the synthesized compounds, one exhibited an IC90 value of less than 0.60 μM, indicating high potency against the pathogen with low toxicity towards mammalian cells .

Investigation of Structure-Activity Relationships
Another investigation focused on the structural modifications of benzofuran derivatives to enhance their biological activity. The presence of hydroxyl groups at specific positions was found crucial for maintaining antibacterial efficacy .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

a. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone ()

  • Core Structure : Replaces the thiazepan ring with a bicyclic benzothiazin system.
  • Substituents : Features a 4-butylphenyl group instead of the benzofuran moiety.
  • Implications : The benzothiazin system may enhance aromatic stacking interactions, while the butylphenyl group increases hydrophobicity compared to the target compound’s benzofuran group.

b. Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (8g) ()

  • Core Structure : Substitutes the thiazepan with a benzooxazole ring (five-membered, O/N-containing).
  • Properties : High synthetic yield (87–99%) and thermal stability (decomposition >240°C). The oxazole’s electron-deficient nature contrasts with the sulfone’s electron-withdrawing effects in the target compound .

c. 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic Acid Derivatives ()

  • Core Structure : Oxadiazole ring (N/O-containing) links benzofuran to a benzoic acid.
Physicochemical and Spectral Properties
Compound Melting Point/Decomposition Spectral Features (NMR, IR) Key Structural Differences
Target Compound Not reported Likely distinct δ 7.2–7.7 ppm (benzofuran H) 1,4-Thiazepan with sulfone group
Di(1H-tetrazol-5-yl)methanone oxime 288.7°C (decomp.) Stabilized by H-bonds Tetrazole rings vs. thiazepan
1-(Benzofuran-2-yl)ethanone () Oil (low MW) δ 2.59 (s, CH3), 7.24–7.71 ppm (aromatic H) Lacks heterocyclic sulfone system
Cyclopentyl(1-Indole-3-yl)methanone Not reported Steric hindrance at indole positions 2/3 Indole vs. benzofuran; bulkier
Thermal and Chemical Stability
  • Thermal Decomposition: Tetrazole-based analogues () decompose at 247–288°C, while benzooxazole derivatives () show stability up to similar ranges. The target compound’s sulfone group may enhance stability compared to non-sulfonated heterocycles .
  • Steric Effects: Indole-based methanones () exhibit steric hindrance absent in the target compound, which may improve solubility and reactivity .
Pharmacological Potential
  • Neuropathic Pain Applications : Oxadiazole-benzoic acid derivatives () indicate that benzofuran-containing heterocycles are viable drug candidates, aligning with the target compound’s structural motifs .

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